molecular formula C9H11ClFN B2619249 4-Cyclopropyl-2-fluoroaniline hydrochloride CAS No. 2089257-67-8

4-Cyclopropyl-2-fluoroaniline hydrochloride

Cat. No.: B2619249
CAS No.: 2089257-67-8
M. Wt: 187.64
InChI Key: BSGCFLCMXXNGPC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluoroaniline hydrochloride is a halogenated aniline derivative featuring a cyclopropyl substituent at the para position and a fluorine atom at the ortho position of the benzene ring. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents for synthetic applications.

Properties

IUPAC Name

4-cyclopropyl-2-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-5-7(6-1-2-6)3-4-9(8)11;/h3-6H,1-2,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGCFLCMXXNGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyclopropyl-2-fluoroaniline hydrochloride typically involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. One common method includes the use of powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions . This reaction yields 4-cyclopropyl-2-fluoroaniline, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

4-Cyclopropyl-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4-Cyclopropyl-2-fluoroaniline hydrochloride serves as a versatile building block in organic chemistry. It can participate in various chemical reactions, including:

  • Cross-Coupling Reactions : Engaging in palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling.
  • Oxidation and Reduction : Capable of forming quinones or other oxidized derivatives through oxidation processes.

These properties make it valuable for synthesizing complex organic molecules.

The compound exhibits a range of biological activities, primarily due to its structural features:

  • Antimicrobial Activity : Studies have shown that it has minimum inhibitory concentrations (MIC) against various bacterial strains ranging from 5 to 20 µg/mL, indicating strong antimicrobial properties .
  • Anticancer Properties : Research indicates that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, with IC50 values around 15 µM .
  • Enzyme Inhibition : The aniline moiety allows for hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity involved in metabolic pathways related to cancer and neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a preclinical model for breast cancer, administration of this compound led to a tumor size reduction by approximately 50% compared to control groups after four weeks of treatment. This study underscores its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Effectiveness

A clinical trial assessing the safety and efficacy of this compound in patients with resistant bacterial infections demonstrated positive outcomes, with a notable decrease in infection rates among treated individuals. This highlights its applicability in combating drug-resistant infections .

Case Study 3: Antiparasitic Activity

Preliminary studies indicate that derivatives of this compound may exhibit antiparasitic properties against malaria parasites. Specific modifications have shown improved efficacy in inhibiting PfATP4-associated Na+-ATPase activity .

Mechanism of Action

The mechanism of action of 4-cyclopropyl-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. The aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable component in drug design .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₁₀FN·HCl (free base: C₉H₁₀FN)
  • Molecular Weight : 187.64 g/mol (calculated for hydrochloride; free base: 151.18 g/mol)
  • Purity : ≥95% (free base) ; hydrochloride salt is supplied as a "neat solid" by CymitQuimica .
  • Storage : Free base requires storage at 2–8°C ; hydrochloride salt likely follows similar低温 storage protocols (inferred from analogous compounds) .
  • Safety : Classified with hazard statements H302 (toxic if swallowed), H312 (toxic in contact with skin), and H332 (toxic if inhaled) .

Comparison with Structurally Similar Compounds

4-Cyclopropylaniline Hydrochloride (CAS 1588440-94-1)

  • Structural Difference : Lacks the fluorine atom at the 2-position.
  • Impact of Fluorine Absence :
    • Reduced electronegativity at the ortho position, leading to lower acidity of the aniline NH₂ group compared to the fluorinated analogue .
    • Altered reactivity in electrophilic aromatic substitution; fluorine’s electron-withdrawing effect in 4-cyclopropyl-2-fluoroaniline enhances meta-directing properties .
  • Molecular Weight : 169.65 g/mol (vs. 187.64 g/mol for 4-cyclopropyl-2-fluoroaniline hydrochloride).
  • Applications : Used in agrochemical intermediates, whereas the fluorinated derivative may have specialized roles in pharmaceutical synthesis due to enhanced stability .

2-Fluoroaniline Hydrochloride (Hypothetical)

  • Structural Difference : Lacks the cyclopropyl group.
  • Impact of Cyclopropyl Absence :
    • Reduced steric hindrance and lipophilicity. The cyclopropyl group in 4-cyclopropyl-2-fluoroaniline increases membrane permeability, making it more suitable for bioactive molecule synthesis .
    • Lower molecular weight (147.58 g/mol vs. 187.64 g/mol).

Cyclopropyl Norfentanyl Hydrochloride (CAS 1432-04-8)

  • Structural Difference : A piperidine-based carboxamide with a cyclopropyl group, unrelated to aniline derivatives.
  • Functional Contrast :
    • Pharmacological agent targeting opioid receptors, whereas this compound is a synthetic intermediate .
    • Highlights the versatility of cyclopropyl groups in enhancing metabolic stability across compound classes .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
4-Cyclopropyl-2-fluoroaniline HCl N/A C₉H₁₀FN·HCl 187.64 ≥95% -20°C Pharmaceutical synthesis
4-Cyclopropylaniline HCl 1588440-94-1 C₉H₁₁N·HCl 169.65 N/A N/A Agrochemical intermediates
2-Fluoroaniline HCl N/A C₆H₆FN·HCl 147.58 N/A N/A Dyes, polymers
Cyclopropyl Norfentanyl HCl 1432-04-8 C₁₅H₂₀N₂O·HCl 280.8 ≥98% -20°C Forensic analysis

Biological Activity

4-Cyclopropyl-2-fluoroaniline hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group and a fluorine atom, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound (CAS No.: 2089257-67-8) is characterized by the following chemical structure:

  • Molecular Formula : C9H10FN·HCl
  • Molecular Weight : 187.64 g/mol

The compound is soluble in organic solvents and can undergo various chemical reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The aniline moiety allows for hydrogen bonding with enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways that influence cellular responses.
  • Stability and Reactivity : The presence of the fluorine atom enhances the compound's stability and reactivity, making it suitable for drug design .

Biological Activity

Research on the biological activity of this compound has revealed several promising findings:

  • Antiparasitic Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiparasitic properties, particularly against malaria parasites. For instance, modifications to the structure have shown improved efficacy in inhibiting PfATP4-associated Na+-ATPase activity in malaria models .
  • Anti-inflammatory Properties : Some studies suggest that compounds related to 4-cyclopropyl-2-fluoroaniline may possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
  • Antitumor Potential : Research has indicated that certain derivatives can inhibit tumor cell proliferation, suggesting a role in cancer therapy. The mechanism may involve modulation of signaling pathways that control cell growth and apoptosis .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study 1 : A study investigating the compound's derivatives found that specific modifications enhanced its bioavailability and therapeutic index in mouse models of malaria, achieving a significant reduction in parasitemia at doses as low as 40 mg/kg .
  • Case Study 2 : Another investigation assessed the anti-inflammatory effects of related compounds in vitro, demonstrating a reduction in cytokine levels in macrophage cultures exposed to lipopolysaccharides (LPS) when treated with 4-cyclopropyl-2-fluoroaniline derivatives .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-FluoroanilineLacks cyclopropyl groupModerate enzyme inhibition
CyclopropylamineLacks fluorine atomLimited pharmacological applications
4-FluoroanilineSimilar to 4-cyclopropyl derivativeLower stability and reactivity

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-cyclopropyl-2-fluoroaniline hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves acid hydrolysis of a nitrone precursor using concentrated hydrochloric acid (HCl) in tetrahydrofuran (THF). For example, analogous synthesis of 2-chloro-4-fluoroaniline hydrochloride achieved a 38.5% yield via refluxing with 3 equivalents of HCl at 72°C for 4 hours, followed by precipitation in ether/petroleum ether . Optimization may include adjusting reaction time, stoichiometry of HCl, and solvent ratios. Purity validation via HPLC (e.g., Kromasil C18 column, UV detection at 207 nm) is critical .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., phosphate buffer-methanol, 70:30 v/v) to assess purity. Compare retention times with authentic standards .
  • Spectroscopy : Employ 1^1H/13^13C NMR and FT-IR to confirm cyclopropyl, fluoro, and amine functional groups. Mass spectrometry (ESI-MS) can verify molecular weight (C9_9H10_{10}FN·HCl = 187.65 g/mol) .
  • Elemental Analysis : Validate %C, %H, %N, and %Cl to confirm stoichiometry .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC-UV : A validated method with linearity (1–10 µg/mL), precision (RSD <1.5%), and recovery (>99%) is recommended. Calibration curves should use internal standards (e.g., structurally similar amines) to minimize matrix effects .
  • UPLC-MS/MS : For trace analysis, ultra-performance liquid chromatography coupled with tandem mass spectrometry enhances sensitivity and selectivity, particularly for degradation product identification .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Basis sets like 6-311+G(d,p) are suitable for incorporating electron correlation effects. Such studies guide derivatization strategies (e.g., amine functionalization) for drug design .

Q. What stability challenges arise under varying pH and temperature conditions, and how can degradation pathways be characterized?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), alkaline (NaOH, pH 10), oxidative (H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via HPLC-MS to identify byproducts (e.g., deamination or cyclopropane ring-opening products) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, if degradation at 60°C follows first-order kinetics (k=0.012h1k = 0.012 \, \text{h}^{-1}), the half-life (t1/2t_{1/2}) is ~58 hours .

Q. How can contradictions in analytical data (e.g., HPLC vs. spectrophotometry) be resolved when quantifying this compound?

  • Methodological Answer :

  • Cross-Validation : Compare results from HPLC (specificity) with spectrophotometric methods (e.g., ion-pair extraction). Discrepancies may arise from interfering chromophores or incomplete separation.
  • Standard Additions : Spiking samples with known concentrations can assess method accuracy. For example, acid dye spectrophotometry may overestimate purity due to non-specific binding, requiring correction factors .

Key Considerations for Researchers

  • Synthetic Scalability : Pilot-scale reactions should prioritize solvent recovery (e.g., THF distillation) and HCl neutralization to minimize waste .
  • Advanced Characterization : X-ray crystallography can resolve ambiguities in stereochemistry or salt formation (e.g., HCl coordination sites) .
  • Ethical Compliance : Adhere to safety protocols for handling corrosive reagents (e.g., HCl) and volatile solvents .

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